7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione typically involves multi-step organic reactions. One common method starts with the halogenation of indole derivatives. The process can be summarized as follows:
Halogenation of Indole: Indole is first brominated using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 7-position.
Chlorination: The brominated indole is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 4-position.
Oxidation: The final step involves the oxidation of the indole ring to form the dihydro-1H-indole-2,3-dione structure. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial processes.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different indole derivatives.
Oxidation Reactions: Further oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the halogen atoms in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for further oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-4-chloro-2,3-dihydro-1H-indole-2,3-dione.
Scientific Research Applications
7-Bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydro-1H-indole-2,3-dione: Lacks the chlorine substituent.
4-Chloro-2,3-dihydro-1H-indole-2,3-dione: Lacks the bromine substituent.
2,3-Dihydro-1H-indole-2,3-dione: Lacks both halogen substituents.
Uniqueness
The presence of both bromine and chlorine atoms in 7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione makes it unique compared to its analogs. These substituents can significantly alter its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1504608-66-5 |
---|---|
Molecular Formula |
C8H3BrClNO2 |
Molecular Weight |
260.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.